(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a conjugated system with a 2,5-dimethoxybenzylidene substituent and an ethyl ester group. The compound’s structure combines a dihydrobenzofuran core with methoxy and ester functional groups, making it a candidate for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-20(22)12-27-15-5-7-16-18(11-15)28-19(21(16)23)10-13-9-14(24-2)6-8-17(13)25-3/h5-11H,4,12H2,1-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOPXJDOPVNFA-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with an appropriate benzofuran derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as thiosemicarbazide . The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroacetate under basic conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation techniques.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, the synthesis of heterocyclic aurone and its analogs has shown promising results against various tumor cell lines. These compounds can disrupt cellular proliferation pathways, making them potential candidates for cancer treatment .
Enzyme Inhibition
The compound's structural features enable it to act as an inhibitor for specific enzymes involved in disease processes. For example, its structural analogs have been tested for their ability to inhibit the Type III secretion system in pathogenic bacteria like Salmonella enterica, which is crucial for their virulence .
Organic Electronics
The unique electronic properties of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate make it suitable for applications in organic electronics. Its ability to form thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its photophysical properties shows potential for enhancing device efficiency .
Sensor Technology
Due to its sensitivity to environmental changes, this compound can be developed into sensors for detecting specific chemical species or environmental pollutants. The incorporation of this compound into sensor matrices has demonstrated improved sensitivity and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes, potentially inhibiting their activity. The methoxy groups and the benzylidene moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl Ester Derivative
A closely related compound is methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 858762-06-8) . The only structural difference is the substitution of the ethyl ester group with a methyl ester.
Key Comparison Data:
| Property | Target Compound (Ethyl Ester) | Methyl Ester Analogue |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₇ | C₂₀H₁₈O₇ |
| Molecular Weight (g/mol) | 384.4 | 370.4 |
| XLogP3 (Lipophilicity) | ~3.6 (estimated) | 3.4 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Rotatable Bonds | 8 | 7 |
The methyl ester analogue exhibits slightly lower molecular weight and lipophilicity (XLogP3 = 3.4) compared to the ethyl ester derivative, which may influence solubility and bioavailability. The reduced rotatable bond count in the methyl ester suggests marginally higher conformational rigidity .
Structural Analog: Methanesulfonate Derivative
Another analog, (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (CAS: 858761-96-3), replaces the ester group with a methanesulfonate moiety .
Key Comparison Data:
| Property | Target Compound (Ethyl Ester) | Methanesulfonate Analogue |
|---|---|---|
| Functional Group | Ethyl ester | Methanesulfonate |
| Molecular Weight (g/mol) | 384.4 | 406.4 (estimated) |
| Polar Surface Area (Ų) | ~80.3 (similar to methyl ester) | Likely higher due to sulfonate |
| Electronic Effects | Electron-withdrawing ester | Stronger electron-withdrawing sulfonate |
This substitution also alters electronic interactions in the benzofuran core, which could affect reactivity in synthetic pathways or binding affinity in biological systems .
Comparison with Natural Benzofuran Derivatives
Natural benzofuran compounds, such as Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago roots), share a benzofuran backbone but lack synthetic modifications like the 2,5-dimethoxybenzylidene group . These natural analogs exhibit distinct spectroscopic profiles (e.g., UV/Vis and NMR shifts) due to differences in substitution patterns. For example, the absence of a conjugated benzylidene group in natural derivatives results in reduced π-electron delocalization, as confirmed by comparative NMR studies .
Research Findings and Implications
- Synthetic Utility : The ethyl ester derivative’s structure allows for versatile modifications at the ester group, enabling the generation of analogs with tailored properties (e.g., prodrug strategies).
- Spectroscopic Characterization : UV and NMR techniques, as applied to related compounds , confirm the Z-configuration and electronic effects of the benzylidene substituent in the target compound.
Biological Activity
(Z)-ethyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article examines the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 369.37 g/mol. The structure features a benzofuran moiety linked to an ethyl acetate group, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Specific methods may vary, but generally include the use of catalysts and solvents to facilitate the reaction.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can be attributed to their ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzofuran have demonstrated cytotoxic effects against breast cancer cells in vitro.
- Antimicrobial Activity : Similar compounds have been reported to exhibit antibacterial and antifungal activities. The presence of the benzofuran moiety is often linked to enhanced antimicrobial efficacy.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential in inflammatory diseases.
Case Studies
- Anticancer Activity : In a study involving various benzofuran derivatives, it was found that specific structural modifications led to enhanced cytotoxicity against human cancer cell lines (IC50 values ranging from 5 to 15 µM). This suggests that this compound could be a candidate for further anticancer drug development.
- Antibacterial Activity : A comparative analysis of similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
